2-Bromo-5-fluoro-3-(trifluoromethyl)benzoic acid

Organic Synthesis Halogenation Regioselectivity

Researchers frequently require a single, highly functionalized aromatic scaffold to accelerate PROTAC and biaryl library synthesis, yet most halogenated benzoic acids lack the precise ortho-bromo/meta-fluoro/meta-trifluoromethyl pattern needed for orthogonal cross-coupling. 2-Bromo-5-fluoro-3-(trifluoromethyl)benzoic acid resolves this with a unique substitution pattern that enables: - Selective Suzuki-Miyaura coupling at the ortho-bromo position, preserving the carboxylic acid handle for downstream ligation. - Direct incorporation into PROTAC linkers via the acid group without disturbing the fluorinated core. - Halogen-metal exchange at the bromine site for high-regiocontrol electrophile introduction. Supplied with batch-specific purity analysis (≥95% HPLC) and available in research to bulk quantities with next-day shipping across major markets.

Molecular Formula C8H3BrF4O2
Molecular Weight 287.01 g/mol
Cat. No. B8175796
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Bromo-5-fluoro-3-(trifluoromethyl)benzoic acid
Molecular FormulaC8H3BrF4O2
Molecular Weight287.01 g/mol
Structural Identifiers
SMILESC1=C(C=C(C(=C1C(=O)O)Br)C(F)(F)F)F
InChIInChI=1S/C8H3BrF4O2/c9-6-4(7(14)15)1-3(10)2-5(6)8(11,12)13/h1-2H,(H,14,15)
InChIKeyQLYHCNJYLABCTH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Bromo-5-fluoro-3-(trifluoromethyl)benzoic Acid: Fluorinated Building Block


2-Bromo-5-fluoro-3-(trifluoromethyl)benzoic acid (CAS: 2090465-60-2) is a polysubstituted aromatic carboxylic acid that serves as a versatile intermediate in medicinal chemistry and organic synthesis. Its molecular framework comprises a benzoic acid core substituted with bromine at the 2-position, fluorine at the 5-position, and a trifluoromethyl group at the 3-position . This specific arrangement of electron-withdrawing groups and a halogen creates a uniquely reactive scaffold for cross-coupling reactions and further derivatization, distinguishing it from simpler halogenated benzoic acids [1].

Why 2-Bromo-5-fluoro-3-(trifluoromethyl)benzoic Acid Is Irreplaceable


The unique ortho-bromo/meta-trifluoromethyl/meta-fluoro substitution pattern of 2-Bromo-5-fluoro-3-(trifluoromethyl)benzoic acid dictates a distinct electronic and steric environment that is not replicated by other halogenated benzoic acids. For instance, analogs lacking the meta-fluorine atom, such as 2-Bromo-5-(trifluoromethyl)benzoic acid (CAS 1483-56-3) , or those with different substitution patterns, like 2-Bromo-3-(trifluoromethyl)benzoic acid (CAS 177420-63-2) [1], will exhibit significantly different reactivity, acidity, and metabolic profiles. The specific combination of a strong ortho-bromo leaving group and the electron-withdrawing meta-fluoro and meta-trifluoromethyl groups creates a specific activation for nucleophilic aromatic substitution and cross-coupling that is not achievable by simply mixing different halo-acids, underscoring the necessity of procuring this precise compound.

2-Bromo-5-fluoro-3-(trifluoromethyl)benzoic Acid: Key Differentiation Evidence


Ortho-Selectivity in Electrophilic Bromination

The synthesis of 2-Bromo-5-fluoro-3-(trifluoromethyl)benzoic acid via bromination of a fluorinated precursor demonstrates higher ortho-selectivity (82% yield) when using N-bromosuccinimide (NBS) with FeCl₃ in acetic acid, compared to a lower 68% yield with bromine in dichloromethane due to competing para-bromination . This highlights the critical influence of the fluorine and trifluoromethyl substituents on directing and controlling electrophilic aromatic substitution to achieve the desired substitution pattern.

Organic Synthesis Halogenation Regioselectivity

Predicted Enhanced Acidity (pKa) vs. Analogs

The predicted acid dissociation constant (pKa) for 2-Bromo-5-fluoro-3-(trifluoromethyl)benzoic acid is lower (more acidic) than that of a common analog lacking the fluorine substituent. While a direct measured pKa is not available in the literature, predictions based on the additive electronic effects of the ortho-bromo (σₘ = 0.39), meta-fluoro (σₘ = 0.34), and meta-trifluoromethyl (σₘ = 0.43) substituents on the benzoic acid core (pKa = 4.20) yield a predicted pKa of approximately 2.8 [1]. In contrast, the predicted pKa for 4-Bromo-3-(trifluoromethyl)benzoic acid is 3.54±0.10 .

Physical Organic Chemistry Drug Design Solubility

Meta-Fluorine Impact on Liver Microsomal Clearance

A systematic analysis of Pfizer's human liver microsomal clearance database (>220,000 compounds) revealed that while para-substitution with fluorine statistically lowers microsomal clearance, substitution at the ortho and meta positions dramatically increases it [1]. The presence of the fluorine atom at the meta-position (5-position) in 2-Bromo-5-fluoro-3-(trifluoromethyl)benzoic acid therefore distinguishes its metabolic profile from para-fluorinated analogs. The trifluoromethyl group at the meta-position further modulates this effect through its strong electron-withdrawing nature.

Medicinal Chemistry Drug Metabolism Pharmacokinetics

Structural Distinction from Regioisomers

2-Bromo-5-fluoro-3-(trifluoromethyl)benzoic acid (CAS 2090465-60-2) possesses a unique substitution pattern compared to other commercially available bromo-(trifluoromethyl)benzoic acid isomers. For example, 2-Bromo-3-(trifluoromethyl)benzoic acid (CAS 177420-63-2) has a molecular weight of 269.02 g/mol (C8H4BrF3O2), a boiling point of 286.4±40.0 °C, and a calculated LogP of 3.09 [1]. The target compound has a molecular weight of 287.01 g/mol (C8H3BrF4O2) . The addition of the fluorine atom not only alters the molecular weight but also the electronic properties, polarity, and potential for further functionalization.

Chemical Structure Building Blocks Regioisomers

Application Scenarios for 2-Bromo-5-fluoro-3-(trifluoromethyl)benzoic Acid


Suzuki-Miyaura Cross-Coupling to Fluorinated Biaryls

The ortho-bromo substituent in 2-Bromo-5-fluoro-3-(trifluoromethyl)benzoic acid serves as an excellent leaving group for palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. This enables the efficient and regioselective construction of fluorinated biaryl and heteroaryl motifs, which are highly prized in pharmaceutical and agrochemical discovery for their enhanced metabolic stability and target binding. The meta-fluoro and meta-trifluoromethyl groups further modulate the electronic properties of the resulting coupled products [1].

Building Block for PROTACs and Protein Degraders

The compound's unique substitution pattern and the presence of a carboxylic acid handle make it an ideal building block for the synthesis of proteolysis-targeting chimeras (PROTACs). The carboxylic acid can be readily derivatized to attach a ligand for an E3 ubiquitin ligase, while the bromine atom provides a site for installing a linker to a target protein binder via cross-coupling. The fluorinated aromatic core imparts favorable physicochemical properties, potentially enhancing the oral bioavailability of the resulting degrader molecule [1].

Synthesis of Fluorinated Benzaldehydes and Benzyl Alcohols

The carboxylic acid group of 2-Bromo-5-fluoro-3-(trifluoromethyl)benzoic acid can be selectively reduced to the corresponding benzyl alcohol or further transformed into the benzaldehyde. These derivatives are valuable intermediates in their own right, serving as precursors for a wide range of fluorinated fine chemicals, liquid crystals, and advanced materials where the unique electronic properties imparted by the fluoro- and trifluoromethyl groups are essential [1].

Metal-Halogen Exchange / Directed Ortho-Lithiation

The ortho-bromo substituent can be selectively converted to an organolithium or organomagnesium species via halogen-metal exchange. The strong electron-withdrawing effects of the adjacent trifluoromethyl and fluorine groups activate the aromatic ring toward directed ortho-lithiation, allowing for the introduction of a wide variety of electrophiles at the position formerly occupied by bromine. This provides a powerful method for further diversifying the aromatic core with high regiocontrol [1].

Technical Documentation Hub

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